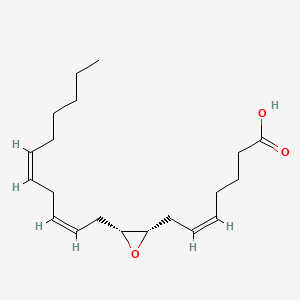
8S,9R-EpETrE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8S,9R-EpETrE: 8S,9R-epoxyeicosatrienoic acid , is an oxylipin and a metabolite of arachidonic acid. It is formed via the oxidation of arachidonic acid by cytochrome P450 enzymes. This compound plays a significant role in various biological processes, including vasodilation, anti-inflammatory responses, and platelet aggregation inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8S,9R-EpETrE is synthesized through the oxidation of arachidonic acid by cytochrome P450 enzymes, specifically the isoforms CYP1A1, CYP1A2, CYP2B1, and CYP2B2 . The reaction conditions typically involve the presence of these enzymes and suitable cofactors to facilitate the oxidation process.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions: 8S,9R-EpETrE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can modify the epoxy group, leading to different structural forms.
Substitution: The epoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield different alcohols .
Scientific Research Applications
8S,9R-EpETrE has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the oxidation and reduction reactions of epoxy fatty acids.
Biology: The compound is studied for its role in various biological processes, including vasodilation, anti-inflammatory responses, and platelet aggregation inhibition
Medicine: Research on this compound focuses on its potential therapeutic applications, such as treating cardiovascular diseases and inflammatory conditions
Mechanism of Action
8S,9R-EpETrE exerts its effects through various molecular targets and pathways. It induces relaxation of precontracted isolated dog epicardial arterioles, indicating its role in vasodilation . The compound also acts as a platelet aggregation inhibitor and an anti-inflammatory agent by modulating various signaling pathways .
Comparison with Similar Compounds
8R,9S-EpETrE: An enantiomer of 8S,9R-EpETrE with similar biological activities.
11R,12S-EpETrE: Another epoxy fatty acid with vasodilatory and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its role in vasodilation and anti-inflammatory responses makes it a valuable compound for research in cardiovascular and inflammatory diseases .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(Z)-7-[(2S,3R)-3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1 |
InChI Key |
DBWQSCSXHFNTMO-ZZMPYBMWSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















